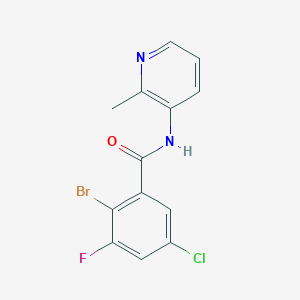
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide is a chemical compound that belongs to the class of heterocyclic compounds. It is a potent inhibitor of protein kinase B (PKB), which is an important signaling molecule in the regulation of cell growth, metabolism, and survival. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
作用機序
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide acts as a potent inhibitor of protein kinase B (2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide), which is an important signaling molecule in the regulation of cell growth, metabolism, and survival. 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide is activated by the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. By inhibiting 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide, this compound can block the downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In animal models of diabetes, it has been shown to improve glucose tolerance and insulin sensitivity, which can help to regulate blood glucose levels.
実験室実験の利点と制限
The advantages of using 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide in lab experiments include its potent inhibitory activity against 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide, its ability to target the PI3K/Akt/mTOR signaling pathway, and its potential use in the treatment of cancer and diabetes. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide. One direction is to further investigate its potential use in the treatment of cancer and other diseases, including diabetes and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, in order to determine its safety and efficacy as a therapeutic agent. Additionally, further studies are needed to optimize the synthesis method for this compound, in order to improve its yield and purity.
合成法
The synthesis of 2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide involves several steps, including the reaction of 2-amino-5-bromo-3-fluorobenzonitrile with 2-methyl-3-pyridinecarboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product.
科学的研究の応用
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This compound has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
特性
IUPAC Name |
2-bromo-5-chloro-3-fluoro-N-(2-methylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFN2O/c1-7-11(3-2-4-17-7)18-13(19)9-5-8(15)6-10(16)12(9)14/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAWSCPWRCAACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=C(C(=CC(=C2)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5-chloro-3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide](/img/structure/B6626881.png)
![2-(3-benzylimidazol-4-yl)-1-[4-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6626885.png)
![N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6626893.png)
![N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626905.png)
![1-(methoxymethyl)-N-[3-[(6-methylpyridin-2-yl)amino]-3-oxopropyl]cyclobutane-1-carboxamide](/img/structure/B6626921.png)
![2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B6626935.png)
![N-[4-[2-(diethylamino)-2-oxoethyl]phenyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626940.png)
![N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626943.png)
![2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B6626945.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide](/img/structure/B6626951.png)
![2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626953.png)
![4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626960.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide](/img/structure/B6626973.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B6626979.png)